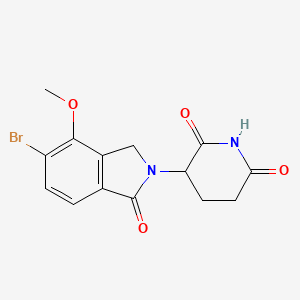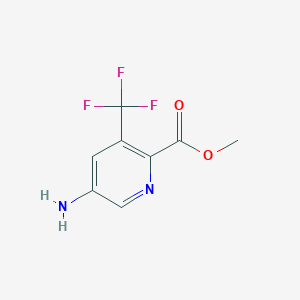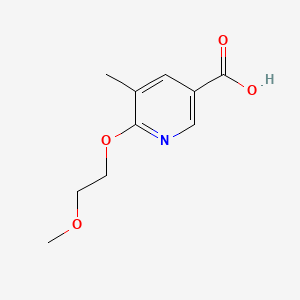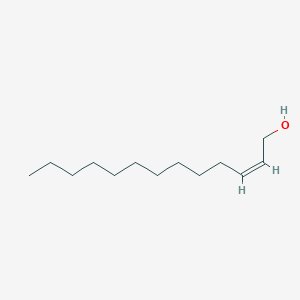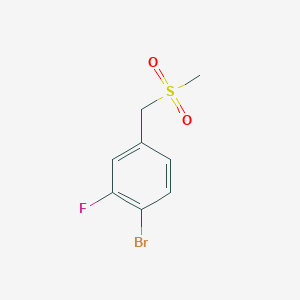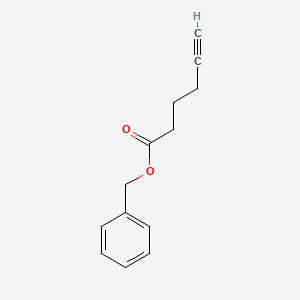
5-Hexynoic acid, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Hex-5-ynoate: is an organic compound with the molecular formula C13H14O2. It is an ester formed from benzyl alcohol and hex-5-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Hex-5-ynoate can be synthesized through the esterification of benzyl alcohol with hex-5-ynoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of Benzyl Hex-5-ynoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the esterification process .
Chemical Reactions Analysis
Types of Reactions: Benzyl Hex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in Benzyl Hex-5-ynoate can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl Hex-5-ynoate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, Benzyl Hex-5-ynoate is used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, helping researchers understand enzyme specificity and kinetics .
Industry: The compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as flexibility and durability .
Mechanism of Action
The mechanism of action of Benzyl Hex-5-ynoate involves its interaction with enzymes and other molecular targets. The ester group in the compound is susceptible to hydrolysis by esterases, leading to the formation of benzyl alcohol and hex-5-ynoic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems .
Comparison with Similar Compounds
Methyl Hex-5-ynoate: Similar in structure but with a methyl group instead of a benzyl group.
Hex-5-ynoic Acid: The parent acid of Benzyl Hex-5-ynoate, used in similar synthetic applications.
Uniqueness: Benzyl Hex-5-ynoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to its methyl or acid counterparts. The benzyl group enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
499973-10-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
benzyl hex-5-ynoate |
InChI |
InChI=1S/C13H14O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2 |
InChI Key |
BPJQSPDHUATQNN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


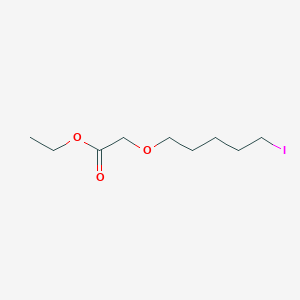
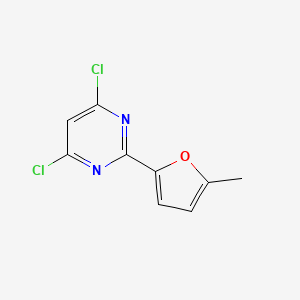
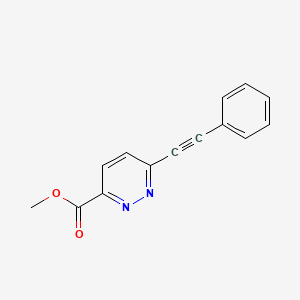
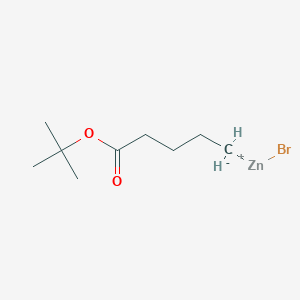
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)


